(2-Trityl-2H-tetrazol-5-YL)methanamine
Overview
Description
(2-Trityl-2H-tetrazol-5-YL)methanamine is a compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Trityl-2H-tetrazol-5-YL)methanamine typically involves the reaction of an α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method allows for the formation of the tetrazole ring through a cyclization reaction. The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Trityl-2H-tetrazol-5-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized tetrazole derivatives.
Scientific Research Applications
(2-Trityl-2H-tetrazol-5-YL)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antifungal activity against pathogens such as Candida albicans and Aspergillus niger. It is also being explored for its potential use in developing new therapeutic agents.
Biology: In biological research, tetrazole derivatives are used as probes to study enzyme activities and metabolic pathways.
Materials Science: The unique structural properties of tetrazoles make them useful in the development of new materials with specific electronic and mechanical properties.
Agriculture: Tetrazole derivatives are also investigated for their potential use as agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of (2-Trityl-2H-tetrazol-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activities. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl(2H-tetrazol-5-yl)methanamine: This compound shares a similar tetrazole structure and has been studied for its antifungal properties.
(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine: Known for its use as an intermediate in the synthesis of drugs like valsartan and losartan, which are used to treat hypertension.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: This compound is used in various chemical reactions and has applications in materials science.
Uniqueness
(2-Trityl-2H-tetrazol-5-YL)methanamine is unique due to its specific trityl group, which can influence the compound’s reactivity and biological activity. The presence of the trityl group can enhance the compound’s stability and provide additional sites for functionalization, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
(2-trityltetrazol-5-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c22-16-20-23-25-26(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMIQWTXAIHKPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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